N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide
CAS No.: 1021253-31-5
Cat. No.: VC6317233
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021253-31-5 |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.53 |
| IUPAC Name | N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C24H22N4O3S/c29-22(28-13-5-6-14-28)15-32-21-12-11-20(26-27-21)25-24(30)23-16-7-1-3-9-18(16)31-19-10-4-2-8-17(19)23/h1-4,7-12,23H,5-6,13-15H2,(H,25,26,30) |
| Standard InChI Key | PEPBFZGDCMLSIF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a xanthene carboxamide backbone (a tricyclic system comprising two benzene rings fused via an oxygen atom) connected to a pyridazine ring through a thioether (–S–) linkage. The pyridazine moiety is further substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a ketone and a pyrrolidine ring. Key functional groups include:
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Carboxamide (–CONH–): Enhances hydrogen-bonding potential and solubility.
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Thioether (–S–): Imparts stability against oxidative degradation compared to ethers.
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Pyrrolidine: A five-membered saturated heterocycle contributing to conformational rigidity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₄O₃S |
| Molecular Weight | 460.55 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (2x O, 3x N) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential coupling reactions:
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Thioether Formation: Reacting 6-mercaptopyridazin-3-amine with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (e.g., K₂CO₃ in DMF).
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Carboxamide Coupling: Linking the pyridazine-thioether intermediate to xanthene-9-carbonyl chloride via nucleophilic acyl substitution .
Critical Reaction Parameters
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Temperature: 60–80°C for thioether formation to minimize byproducts.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
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Catalysts: Triethylamine for HCl scavenging during carboxamide coupling.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 6-Mercaptopyridazin-3-amine, 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one, K₂CO₃, DMF, 70°C, 12 h | 65% |
| 2 | Xanthene-9-carbonyl chloride, Et₃N, CH₂Cl₂, RT, 6 h | 78% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, pyridazine H-5)
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δ 7.80–7.20 (m, 8H, xanthene aromatic protons)
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δ 3.60–3.20 (m, 4H, pyrrolidine CH₂)
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δ 2.90 (s, 2H, SCH₂CO)
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¹³C NMR:
Infrared (IR) Spectroscopy
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ν (cm⁻¹): 3280 (N–H stretch), 1680 (C=O), 1590 (C=N pyridazine), 1240 (C–S).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG 400).
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Thermal Stability: Stable up to 200°C (TGA data for analogs).
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Photostability: Susceptible to UV-induced degradation due to the xanthene chromophore .
Table 3: Predicted ADME Properties
| Parameter | Value |
|---|---|
| LogP | 3.2 |
| Plasma Protein Binding | 89% (estimated) |
| CYP450 Inhibition | Moderate (CYP3A4) |
Biological Activity and Applications
Mechanistic Insights
While direct pharmacological data are unavailable, structural analogs suggest:
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